molecular formula C9H15N3O2 B10910820 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B10910820
M. Wt: 197.23 g/mol
InChI Key: DQAARDUVMMYDOO-UHFFFAOYSA-N
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Description

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate, followed by subsequent reactions to introduce the amino and propanoic acid groups . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency. For example, a catalyst-free combinatorial library approach has been developed for similar pyrazole derivatives, which can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanoic acid moiety makes it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14)

InChI Key

DQAARDUVMMYDOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CC(C(=O)O)N

Origin of Product

United States

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